2-(3-Trifluoromethyl-benzylamino)-ethanol
Overview
Description
Synthesis Analysis
The synthesis of “3-(Trifluoromethyl)benzylamine” and related compounds has been documented . For example, a series of 2-(4-trifluoromethylphenyl)- and 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazoles were synthesized by reacting 2-amino-1-dialkylaminoalkylbenzimidazoles and 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone or 1-bromo-3,3,3-trifluoroacetone .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(Trifluoromethyl)benzylamine” include a melting point of 176.5-178.5 °C, a boiling point of 93-97 °C (22 mmHg), a density of 1.222 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.463 (lit.) . It is a clear colorless to yellowish liquid .Scientific Research Applications
Applications in Carbon Dioxide Capture
The compound 2-(3-Trifluoromethyl-benzylamino)-ethanol and its related secondary amines, such as 2-(benzylamino)ethanol, have been studied for their potential in carbon dioxide capture. They can react with CO2 at moderate temperatures, forming liquid carbonated species without the need for additional solvents. These solvent-free alkanolamines have been highlighted for their theoretical CO2 capture capacity due to the formation of amine carbamates and protonated amines. Comparative studies with aqueous monoethanolamine (MEA) have demonstrated the potential advantages of these solvent-free alkanolamines in the CO2 capture process, offering efficient and eco-friendly alternatives (Barzagli, Mani & Peruzzini, 2016).
Role in Synthesis and Chemical Transformations
The trifluoromethyl group, a component of this compound, plays a crucial role in various chemical syntheses and transformations. This group can significantly alter the physical and chemical properties of organic molecules, making its efficient and selective incorporation into compounds a research priority in pharmaceuticals, agrochemicals, and material sciences. Studies have explored innovative strategies for hydrotrifluoromethylation and iodotrifluoromethylation of alkenes and alkynes using inorganic electrides as electron sources, highlighting the critical role of ethanol in these processes as a solvent, electron-releasing promoter, and hydrogen atom source (Choi et al., 2014).
Fluorescence and Light Emission Properties
Certain derivatives of this compound, such as those containing the trifluoromethyl group and other structural modifications, exhibit unique fluorescence and light emission properties. For instance, compounds with this group have been observed to facilitate deprotonation processes and exhibit triple fluorescence, offering potential avenues in the design of molecules for white-light generation under mild conditions. This opens up new possibilities in the field of optical materials and sensors (Cheng et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-2-8(6-9)7-14-4-5-15/h1-3,6,14-15H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYNHDFVNVLJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474582 | |
Record name | 2-(3-Trifluoromethyl-benzylamino)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912291-17-9 | |
Record name | 2-(3-Trifluoromethyl-benzylamino)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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